![molecular formula C7H13NO B15051868 (1S)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B15051868.png)
(1S)-6-Oxaspiro[2.5]octan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-6-Oxaspiro[25]octan-1-amine is a spirocyclic amine compound characterized by a unique structure where an oxygen atom is incorporated into the spiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-6-Oxaspiro[2.5]octan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the use of amino alcohols as starting materials, which undergo cyclization under specific conditions to form the spirocyclic structure . The reaction conditions often include the use of solvents like dimethyl ether and reagents such as thionyl chloride, followed by neutralization and extraction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-6-Oxaspiro[2.5]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
(1S)-6-Oxaspiro[2.5]octan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of (1S)-6-Oxaspiro[2.5]octan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.5]octan-1-amine: Similar in structure but lacks the oxygen atom in the spiro ring.
2-Azaspiro[3.4]octane: Another spirocyclic amine with a different ring size and nitrogen placement.
Uniqueness
(1S)-6-Oxaspiro[2.5]octan-1-amine is unique due to the presence of the oxygen atom in the spiro ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic amines and can lead to different applications and properties.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
(2S)-6-oxaspiro[2.5]octan-2-amine |
InChI |
InChI=1S/C7H13NO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5,8H2/t6-/m0/s1 |
Clé InChI |
DZKJNOMPBWITCE-LURJTMIESA-N |
SMILES isomérique |
C1COCCC12C[C@@H]2N |
SMILES canonique |
C1COCCC12CC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


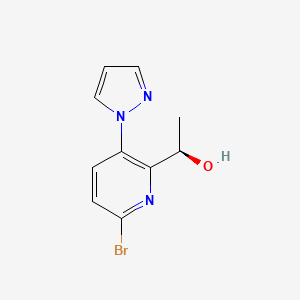
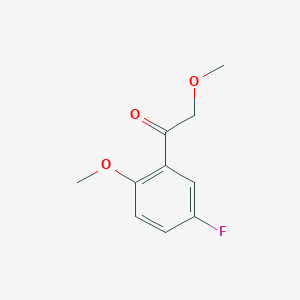



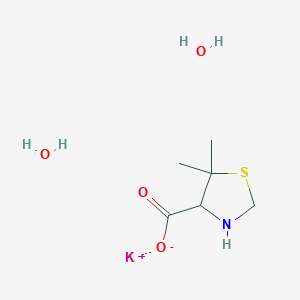
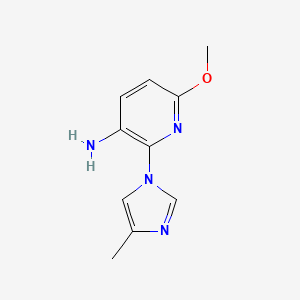
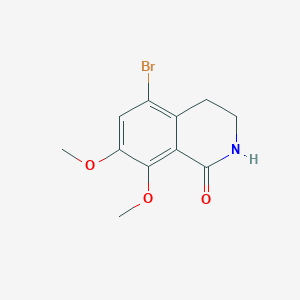

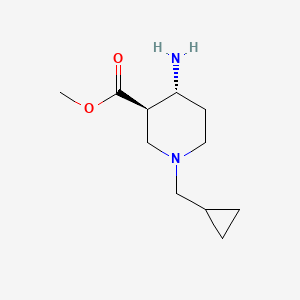
![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15051858.png)
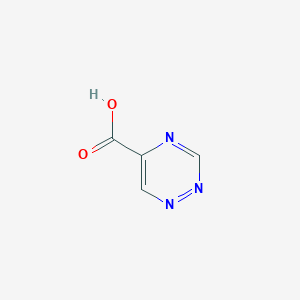
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051884.png)
![4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15051887.png)
